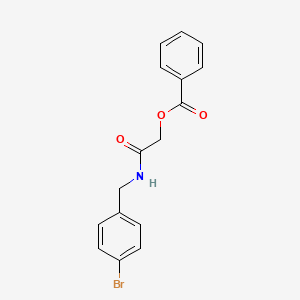

2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate

Description

2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate is a benzoate ester derivative featuring a brominated benzylamine group linked to an oxoethyl backbone.

Propriétés

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-14-8-6-12(7-9-14)10-18-15(19)11-21-16(20)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXWZNFYVUTARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate typically involves a multi-step process starting from benzene derivatives. One common route includes the bromination of benzylamine followed by esterification with benzoic acid derivatives. The reaction conditions often involve the use of catalysts such as FeBr3 for bromination and acid chlorides for esterification .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions is essential for scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.

Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.

Substitution: Nucleophiles such as NaOH or NH3 in polar solvents

Major Products

Oxidation: 4-Bromobenzaldehyde or 4-Bromobenzoic acid.

Reduction: 4-Bromobenzylamine.

Substitution: Various substituted benzyl derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or cellular receptors, leading to inhibition or disruption of cellular processes.

Antimicrobial Properties

Research has indicated that 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate possesses antimicrobial properties. Studies suggest that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies indicate that this compound may have anticancer effects. Its ability to interact with specific cellular pathways could lead to apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms involved.

Chemical Synthesis and Industrial Applications

The synthesis of this compound typically involves a multi-step process starting from benzene derivatives. The industrial production often utilizes continuous flow reactors to optimize yield and purity.

| Step | Description |

|---|---|

| Step 1 | Synthesis of 4-bromobenzylamine from bromobenzene and amine reagents. |

| Step 2 | Formation of the ester linkage via reaction with benzoic acid derivatives. |

| Step 3 | Purification through crystallization or chromatography methods. |

Biological Studies

Research is ongoing to investigate how this compound interacts with biological macromolecules. These studies focus on its enzyme inhibitory effects and potential disruptions to metabolic pathways.

Enzyme Inhibition

The compound's structure allows it to bind to active sites of various enzymes, potentially inhibiting their activity. This characteristic is crucial for developing therapeutic agents aimed at specific enzyme targets in disease pathways.

Cellular Interactions

Studies are being conducted to understand how this compound affects cellular signaling pathways, particularly in cancer cells. By disrupting these pathways, it may offer new avenues for cancer treatment.

Material Science Applications

The unique chemical properties of this compound make it a candidate for applications in materials science, particularly in the development of polymers and coatings that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study on Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Investigation into Anticancer Mechanisms

In vitro studies showed that treatment with this compound led to reduced viability in certain cancer cell lines, indicating its potential role as an anticancer drug candidate.

Mécanisme D'action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ester linkage allows for hydrolysis, releasing active components that can exert biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Impact: Electron-withdrawing groups (e.g., bromine, cyano) enhance electrophilicity, influencing reactivity in nucleophilic substitutions or enzyme interactions. For example, 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate exhibits tyrosinase inhibition due to the methoxy group’s electron-donating effect .

- Crystallography: The 4-methylbenzoate derivative (R2: Me) forms a monoclinic crystal system with C–H···O hydrogen bonding, critical for stabilizing molecular packing .

Physicochemical Properties

- Solubility : Brominated derivatives generally exhibit low water solubility due to hydrophobic aryl groups but dissolve in polar aprotic solvents (e.g., DMSO, acetone) .

- Thermal Stability : Melting points for brominated analogs range from 149–154°C, correlating with molecular symmetry and intermolecular forces .

Activité Biologique

2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate is an organic compound with the molecular formula C₁₄H₁₃BrN₁O₃ and CAS number 1794982-94-7. This compound has garnered attention in research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzoate ester linked to a 4-bromobenzylamine moiety. The presence of both an amino group and a bromobenzyl group contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from benzene derivatives. A common synthetic route includes the reaction of 4-substituted sodium benzoates with chloroacetic acid amide in the presence of dimethylformamide (DMF). Optimizing reaction conditions is crucial for achieving high yields and purity .

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Cellular Disruption : It may disrupt cellular functions, leading to apoptosis in cancer cells.

- Hydrolysis : The ester linkage allows for hydrolysis, which can release active components that contribute to its biological effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it has shown promising results against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways .

Case Studies

Case Study 1 : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent .

Case Study 2 : Another investigation focused on the antimicrobial properties of the compound against Gram-positive bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, highlighting its potential as a therapeutic agent against bacterial infections .

Data Tables

Q & A

Basic: What are the standard synthetic routes for 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate?

Methodological Answer:

The synthesis typically involves a two-step process:

Amination: React 4-bromobenzylamine with a carbonyl source (e.g., ethyl oxalyl chloride) to form the 2-oxoethylamide intermediate.

Esterification: Couple the intermediate with benzoic acid derivatives using a coupling agent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in a polar aprotic solvent (e.g., DMF or DCM). Purification is achieved via recrystallization from ethanol or column chromatography .

Key parameters to optimize include reaction temperature (room temperature to 60°C), stoichiometric ratios, and solvent choice to minimize side products.

Basic: How is this compound characterized structurally in academic research?

Methodological Answer:

Characterization employs:

- Spectroscopy:

- ¹H/¹³C NMR to confirm proton environments and carbon backbone.

- IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, triclinic crystal systems with unit cell parameters similar to related phenacyl benzoates (e.g., a = 7.97 Å, b = 7.98 Å, c = 11.32 Å) .

Advanced: How does this compound facilitate the synthesis of heterocyclic systems (e.g., oxazoles, imidazoles)?

Methodological Answer:

The 2-oxoethylamide moiety acts as a reactive handle for cyclization:

- Oxazole Formation: React with thiourea derivatives under acidic conditions, leveraging the keto group for ring closure.

- Imidazole Synthesis: Use ammonium acetate and aldehydes in a Dean-Stark apparatus to promote cyclocondensation.

Monitor reaction progress via TLC and isolate products using gradient elution chromatography. Contradictions in yield may arise from competing side reactions (e.g., over-oxidation), requiring careful control of oxidizing agents .

Advanced: What experimental approaches are used to study its photolytic behavior?

Methodological Answer:

- Photolysis Setup: Irradiate the compound in a quartz reactor under UV light (254–365 nm) in solvents like methanol or acetonitrile.

- Analysis: Use HPLC-MS to identify degradation products (e.g., benzoic acid, 4-bromobenzylamine derivatives).

- Mechanistic Insight: Compare kinetic data under varying pH and light intensities. Note that conflicting reports on photostability may arise from solvent polarity effects, necessitating controlled solvent systems .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Determine bond angles, torsion angles, and non-covalent interactions. For example, the title compound’s planar 4-bromophenyl and benzoate fragments are linked by a flexible -NH-CO- spacer, allowing conformational analysis.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding contributes ~30% to crystal packing). Discrepancies in reported crystal structures (e.g., triclinic vs. monoclinic systems) may stem from solvent inclusion during crystallization .

Advanced: What methodologies assess its environmental fate and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffered aqueous solutions (pH 4–9) at 25–50°C, analyzing half-life via LC-MS.

- Biodegradation Assays: Use OECD 301F respirometry to measure microbial degradation in activated sludge.

- Ecotoxicity Profiling: Test on model organisms (e.g., Daphnia magna) following OECD 202 guidelines. Contradictory data on persistence may arise from varying test conditions, requiring meta-analysis of multiple assays .

Advanced: How is its biological activity evaluated in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays: Use fluorescence-based kits (e.g., CYP450 inhibition) with human liver microsomes. IC₅₀ values are calculated from dose-response curves.

- Molecular Docking: Model interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Validate via site-directed mutagenesis.

- Data Contradictions: Discrepancies in inhibitory potency may arise from assay interference (e.g., compound fluorescence), necessitating orthogonal validation (e.g., SPR) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.